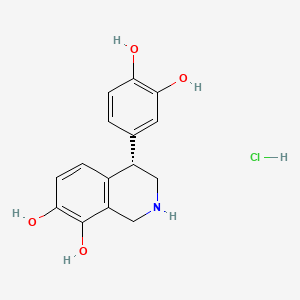

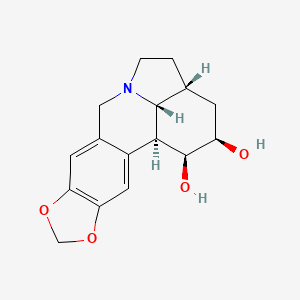

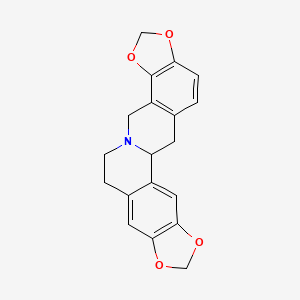

Tetrahydrocoptisine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La tétrahydrocoptisine peut être synthétisée par le biais de diverses réactions chimiques impliquant des dérivés d'isoquinoléine. Une méthode courante implique la réduction de la coptisine en utilisant du borohydrure de sodium dans le méthanol . La réaction se produit généralement à température ambiante et donne la tétrahydrocoptisine sous forme de produit solide.

Méthodes de production industrielle : La production industrielle de la tétrahydrocoptisine implique souvent l'extraction de sources naturelles telles que les racines de Coptis chinensis. Le processus d'extraction comprend l'extraction par solvant suivie d'une purification à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La tétrahydrocoptisine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent donner différents dérivés tétrahydro.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le cycle isoquinoléine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont des agents réducteurs fréquemment utilisés.

Substitution : Les réactions d'halogénation et de nitration utilisent souvent des réactifs tels que le brome et l'acide nitrique.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la tétrahydrocoptisine, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

La tétrahydrocoptisine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des alcaloïdes et de leurs dérivés.

5. Mécanisme d'Action

La tétrahydrocoptisine exerce ses effets principalement par l'inhibition de la voie de signalisation du facteur nucléaire kappa B (NF-κB). Cette inhibition réduit la production de cytokines pro-inflammatoires et d'oxyde nitrique, atténuant ainsi l'inflammation . De plus, elle affecte les voies de la kinase de protéine activée par un mitogène (MAPK), notamment ERK et p38 MAPK, qui sont impliquées dans les réponses cellulaires au stress et à l'inflammation .

Composés Similaires :

Coptisine : Un autre alcaloïde présentant des propriétés anti-inflammatoires similaires.

Berbérine : Connue pour ses effets antimicrobiens et anti-inflammatoires.

Palmatine : Présente des activités pharmacologiques similaires, notamment des effets anti-inflammatoires et antioxydants.

Unicité : La tétrahydrocoptisine est unique en raison de son inhibition spécifique de la voie NF-κB et de ses puissants effets anti-inflammatoires. Contrairement à certaines de ses homologues, elle a démontré une efficacité significative dans la réduction des lésions pulmonaires aiguës chez les modèles animaux .

Applications De Recherche Scientifique

Tetrahydrocoptisine has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.

Mécanisme D'action

Tetrahydrocoptisine exerts its effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines and nitric oxide, thereby alleviating inflammation . Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK, which are involved in cellular responses to stress and inflammation .

Comparaison Avec Des Composés Similaires

Coptisine: Another alkaloid with similar anti-inflammatory properties.

Berberine: Known for its antimicrobial and anti-inflammatory effects.

Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antioxidant effects.

Uniqueness: Tetrahydrocoptisine is unique due to its specific inhibition of the NF-κB pathway and its potent anti-inflammatory effects. Unlike some of its counterparts, it has shown significant efficacy in reducing acute lung injury in animal models .

Propriétés

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

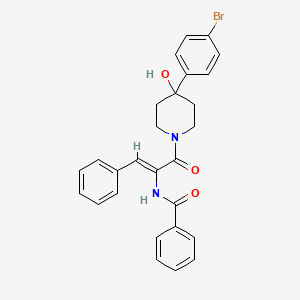

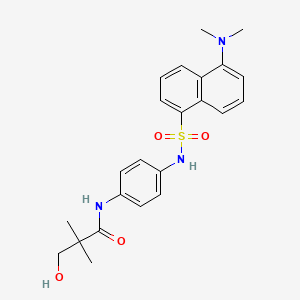

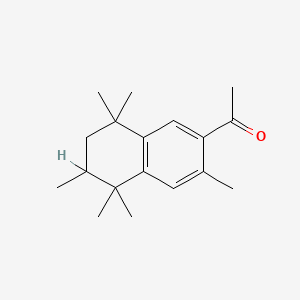

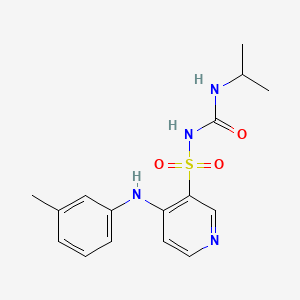

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.